molecular formula C24H20N2O2S B305882 3-(4-Methylbenzyl)-5-[2-(phenylsulfanyl)benzylidene]-2,4-imidazolidinedione

3-(4-Methylbenzyl)-5-[2-(phenylsulfanyl)benzylidene]-2,4-imidazolidinedione

Cat. No. B305882
M. Wt: 400.5 g/mol
InChI Key: FKQZHHVBEBEYBB-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylbenzyl)-5-[2-(phenylsulfanyl)benzylidene]-2,4-imidazolidinedione is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzyl)-5-[2-(phenylsulfanyl)benzylidene]-2,4-imidazolidinedione involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, a protein involved in cell signaling and growth.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and neuroprotective effects. It has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis. It also has neuroprotective effects and antibacterial and antifungal properties, making it a potential candidate for the development of new drugs. However, the compound has limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

Future research on 3-(4-Methylbenzyl)-5-[2-(phenylsulfanyl)benzylidene]-2,4-imidazolidinedione should focus on its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Further research is needed to determine the optimal dosage and administration of the compound and to investigate its potential toxicity. Additionally, future research should focus on the development of new drugs based on the compound and its derivatives.

Synthesis Methods

The synthesis of 3-(4-Methylbenzyl)-5-[2-(phenylsulfanyl)benzylidene]-2,4-imidazolidinedione involves the reaction between 4-methylbenzylamine and 2-(phenylsulfanyl)benzaldehyde in the presence of acetic acid. The resulting product is then treated with ethyl acetoacetate to form the final compound.

Scientific Research Applications

The compound has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, the compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, the compound has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, the compound has been studied for its antibacterial and antifungal properties.

properties

Product Name

3-(4-Methylbenzyl)-5-[2-(phenylsulfanyl)benzylidene]-2,4-imidazolidinedione

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-phenylsulfanylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C24H20N2O2S/c1-17-11-13-18(14-12-17)16-26-23(27)21(25-24(26)28)15-19-7-5-6-10-22(19)29-20-8-3-2-4-9-20/h2-15H,16H2,1H3,(H,25,28)/b21-15-

InChI Key

FKQZHHVBEBEYBB-QNGOZBTKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3SC4=CC=CC=C4)/NC2=O

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3SC4=CC=CC=C4)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3SC4=CC=CC=C4)NC2=O

Origin of Product

United States

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